molecular formula C20H23BrN2O4 B233917 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide

5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide

Cat. No. B233917
M. Wt: 435.3 g/mol
InChI Key: GPHOLAIIGYXUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide has been studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide has also been studied for its potential as an anti-cancer agent, as it can induce cell death in cancer cells and inhibit tumor growth.

Mechanism of Action

5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide exerts its effects through the inhibition of the NF-κB pathway, which is a key signaling pathway involved in inflammation and cancer. Specifically, 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide inhibits the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB activation, ultimately resulting in the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the production of inflammatory mediators. 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide is its specificity for the NF-κB pathway, which allows for targeted inhibition of inflammation and cancer cell growth. However, one limitation of 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide is its relatively low potency compared to other NF-κB inhibitors. Additionally, 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide. Another potential direction is the investigation of the effects of 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide on other diseases and conditions, such as neuroinflammation and autoimmune disorders. Finally, further research is needed to fully understand the mechanisms of action of 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide and its potential applications in clinical settings.
Conclusion:
In conclusion, 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties through the inhibition of the NF-κB pathway. While 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide has several advantages for lab experiments, such as its specificity for NF-κB, there are also limitations to its use. Nevertheless, there are several potential future directions for research on 5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide that could lead to new discoveries and applications in the field of medicine.

Synthesis Methods

5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 5-methoxy-2-(4-morpholinyl)aniline with 5-bromo-2-methoxy-3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product.

properties

Product Name

5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)-3-methylbenzamide

InChI

InChI=1S/C20H23BrN2O4/c1-13-10-14(21)11-16(19(13)26-3)20(24)22-17-12-15(25-2)4-5-18(17)23-6-8-27-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24)

InChI Key

GPHOLAIIGYXUPU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)OC

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Br

Origin of Product

United States

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